Acide 1,2-benzisothiazol-3-acétique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2-Benzisothiazole-3-acetic acid and related derivatives often involves eco-friendly procedures and innovative catalysts. Recent studies have highlighted the use of eco-friendly CuAAC procedures for the click synthesis of triazoles, showcasing advancements in synthesis techniques that could be applicable to benzisothiazole derivatives. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields compared to classical procedures, demonstrating the continuous innovation in the synthesis of complex organic molecules (de Souza et al., 2019).

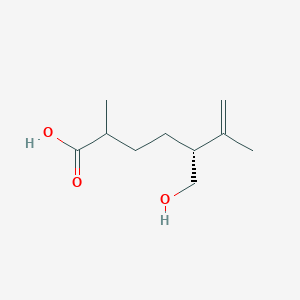

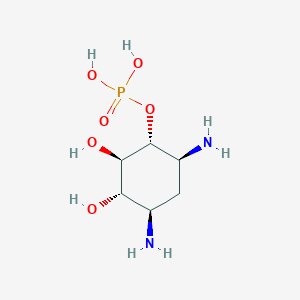

Molecular Structure Analysis

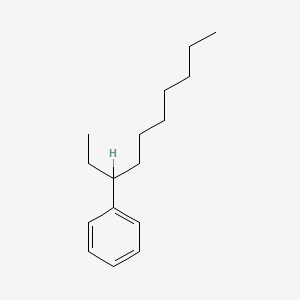

The molecular structure of 1,2-Benzisothiazole-3-acetic acid features a heterocyclic benzisothiazole ring, which is crucial for its chemical properties and reactivity. This structure contributes to the compound's stability and reactivity, facilitating its involvement in various chemical reactions. The structure-activity relationships of similar heterocyclic compounds, such as triazoles and benzazoles, have been extensively studied, indicating the importance of molecular structure in determining biological activity and chemical properties.

Chemical Reactions and Properties

1,2-Benzisothiazole-3-acetic acid participates in various chemical reactions due to its active functional groups. The acetic acid moiety, in particular, can engage in reactions typical of carboxylic acids, such as esterification and amide formation. Similar compounds have shown a broad range of reactivities, including cycloaddition reactions and substitutions, which are pivotal in synthesizing pharmacologically active molecules (Kaushik et al., 2019).

Applications De Recherche Scientifique

Activité antimicrobienne

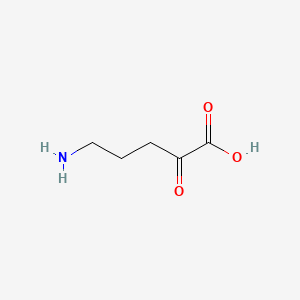

Les dérivés de l'acide 1,2-benzisothiazol-3-acétique ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés ont montré une efficacité contre une variété de souches bactériennes, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques .

Potentiel anticancéreux

Des recherches ont indiqué que certains dérivés de benzisothiazole présentent des activités anticancéreuses. Ils peuvent interférer avec la prolifération des cellules cancéreuses, suggérant leur utilisation dans la recherche sur la thérapie contre le cancer .

Utilisations anti-inflammatoires

Les propriétés anti-inflammatoires des composés benzisothiazole les rendent intéressants pour le développement de traitements contre des affections comme l'arthrite et d'autres maladies inflammatoires .

Développement de médicaments antipsychotiques

Des structures de benzisothiazole se retrouvent dans les médicaments antipsychotiques. Leur rôle dans le traitement de la schizophrénie et d'autres troubles de santé mentale est un domaine important de la recherche pharmacologique .

Applications antivirales

Des composés contenant la partie benzisothiazole ont été explorés pour leurs capacités antivirales, ce qui pourrait conduire à de nouveaux traitements contre les infections virales .

Traitements antifongiques

L'activité antifongique des dérivés de benzisothiazole est un autre domaine prometteur. Ces composés pourraient être utilisés pour créer de nouveaux médicaments antifongiques à usage médical .

Propriétés analgésiques

Des recherches sur les dérivés de benzisothiazole ont également révélé leur potentiel en tant qu'analgésiques. Cela pourrait avoir des implications importantes pour le développement de nouveaux médicaments analgésiques .

Diabète et rétinopathie diabétique

Les dérivés de benzisothiazole ont été étudiés pour leur potentiel thérapeutique dans la gestion du diabète et de ses complications, telles que la rétinopathie diabétique, offrant une nouvelle voie pour les options de traitement .

Mécanisme D'action

Target of Action

1,2-Benzisothiazole-3-acetic acid, also known as BOA, is a synthetic auxin . It has been found to interact with various targets, including 5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior .

Mode of Action

BOA interacts with its targets, leading to a series of biochemical reactions. For instance, it has been shown to induce shoot regeneration from leaf explants of apple . The compound’s interaction with its targets results in changes at the cellular level, affecting growth and development .

Biochemical Pathways

BOA affects various biochemical pathways. For instance, it has been implicated in the chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase pathways . These pathways are involved in the biosynthesis of various compounds, including salicylic acid .

Pharmacokinetics

It has been noted that fluorine functionalization can significantly affect drug capacity, clearance, distribution, and metabolism .

Result of Action

The action of BOA results in various molecular and cellular effects. For instance, it has been shown to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . Moreover, it has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii .

Action Environment

The action, efficacy, and stability of BOA can be influenced by various environmental factors. For instance, supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that the presence of certain compounds in the environment can affect the action of BOA.

Safety and Hazards

When handling “1,2-Benzisothiazole-3-acetic acid”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .

Orientations Futures

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Analyse Biochimique

Biochemical Properties

1,2-Benzisothiazole-3-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors in plants, influencing growth and development . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of 1,2-Benzisothiazole-3-acetic acid on cellular processes are profound. In plant cells, it has been observed to promote adventitious shoot regeneration and in vitro rooting This compound influences cell signaling pathways, particularly those related to auxin signaling, which in turn affects gene expression and cellular metabolism

Molecular Mechanism

At the molecular level, 1,2-Benzisothiazole-3-acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain auxin receptors, thereby modulating plant growth and development . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,2-Benzisothiazole-3-acetic acid in laboratory settings are crucial for its effectiveness. Over time, this compound may degrade, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with long-term exposure potentially leading to altered cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of 1,2-Benzisothiazole-3-acetic acid vary with dosage. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause skin irritation and other toxic effects . Therefore, determining the optimal dosage is critical for its safe and effective use.

Metabolic Pathways

1,2-Benzisothiazole-3-acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves its conversion to more water-soluble metabolites, which are then excreted from the body . This process ensures that the compound does not accumulate to toxic levels.

Transport and Distribution

The transport and distribution of 1,2-Benzisothiazole-3-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1,2-Benzisothiazole-3-acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity.

Propriétés

IUPAC Name |

2-(1,2-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLOCGLMEHUBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183519 | |

| Record name | 1,2-Benzisothiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29266-68-0 | |

| Record name | 1,2-Benzisothiazole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-benzothiazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

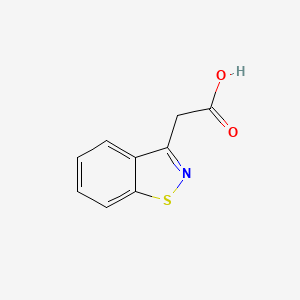

Q1: What is the significance of finding 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts?

A: The identification of 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts is noteworthy as this plant has a long history of use in traditional medicine. [] While the specific biological activity of 1,2-benzisothiazole-3-acetic acid within the plant remains unclear, its presence contributes to the overall chemical profile of Plantago major. Further research is needed to understand its potential role in the plant's purported therapeutic effects.

Q2: Does the presence of 1,2-benzisothiazole-3-acetic acid contribute to the antibacterial activity of Plantago major leaf extracts?

A: The research primarily focuses on the overall antibacterial activity of different Plantago major leaf extracts rather than attributing it to specific compounds. [] While the study identified 1,2-benzisothiazole-3-acetic acid as a major component, it doesn't directly investigate its individual antibacterial properties. Further research is needed to determine if this compound contributes to the observed antibacterial activity and, if so, through what mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

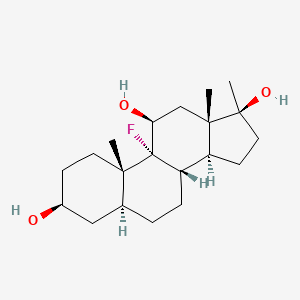

![Ethyl {3-[(3,5-dimethoxybenzoyl)amino]phenyl}carbamate](/img/structure/B1217179.png)

![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide](/img/structure/B1217195.png)